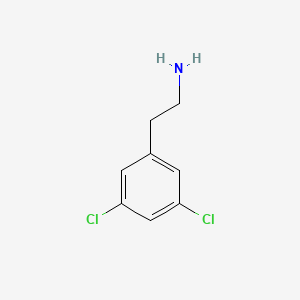

2-(3,5-Dichlorophenyl)ethanamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(3,5-dichlorophenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2N/c9-7-3-6(1-2-11)4-8(10)5-7/h3-5H,1-2,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEEUTZAJXBKBEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60576655 | |

| Record name | 2-(3,5-Dichlorophenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60576655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67851-51-8 | |

| Record name | 2-(3,5-Dichlorophenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60576655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3,5-dichlorophenyl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(3,5-Dichlorophenyl)ethanamine

This guide provides a comprehensive overview of the synthetic routes for preparing 2-(3,5-Dichlorophenyl)ethanamine, a valuable building block in the development of novel pharmaceutical and research compounds.[1] We will delve into the strategic considerations for the synthesis of the key intermediate, 2-(3,5-Dichlorophenyl)acetonitrile, and its subsequent reduction to the target primary amine. This document is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, step-by-step protocols.

Introduction: The Significance of this compound

This compound is a substituted phenethylamine derivative. The presence of the dichloro-substituted phenyl ring makes it a crucial synthon for introducing this moiety into larger, more complex molecules. Its structural motifs are of interest in medicinal chemistry for the development of new therapeutic agents. A robust and scalable synthetic pathway is therefore essential for its accessibility in research and development.

Strategic Synthesis Plan: A Two-Stage Approach

The most efficient and logical synthesis of this compound is a two-stage process. The first stage focuses on the construction of the key intermediate, 2-(3,5-Dichlorophenyl)acetonitrile. The second stage involves the reduction of the nitrile functional group to the desired primary amine.

Caption: High-level two-stage synthetic strategy.

PART 1: Synthesis of the Key Intermediate: 2-(3,5-Dichlorophenyl)acetonitrile

The synthesis of 2-(3,5-Dichlorophenyl)acetonitrile can be approached from several starting materials. Here, we present the most practical route commencing from 3,5-dichlorotoluene. This pathway involves a free-radical side-chain chlorination followed by a nucleophilic substitution with a cyanide salt.

Synthetic Pathway from 3,5-Dichlorotoluene

Caption: Synthetic route to the nitrile intermediate.

Step 1.1: Side-Chain Chlorination of 3,5-Dichlorotoluene

The selective chlorination of the methyl group of 3,5-dichlorotoluene is achieved via a free-radical mechanism, typically initiated by light or a radical initiator like dibenzoyl peroxide. Sulfuryl chloride (SO₂Cl₂) is an effective reagent for this transformation.[2]

Experimental Protocol: Synthesis of 3,5-Dichlorobenzyl Chloride

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,5-dichlorotoluene (1 equivalent) in a suitable inert solvent such as carbon tetrachloride or benzene.

-

Initiation: Add a catalytic amount of a radical initiator (e.g., dibenzoyl peroxide, 1-2 mol%).

-

Reagent Addition: Slowly add sulfuryl chloride (1.0-1.1 equivalents) to the reaction mixture.

-

Reaction Conditions: Heat the mixture to reflux. The reaction will evolve hydrogen chloride and sulfur dioxide gas, which should be vented to a fume hood or neutralized with a base trap.

-

Monitoring: Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully wash the organic phase with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by washing with water and then brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude 3,5-dichlorobenzyl chloride can be purified by vacuum distillation.

Step 1.2: Cyanation of 3,5-Dichlorobenzyl Chloride

The conversion of 3,5-dichlorobenzyl chloride to 2-(3,5-Dichlorophenyl)acetonitrile is a classic nucleophilic substitution reaction (Sₙ2). Sodium cyanide is a common and cost-effective source of the cyanide nucleophile.[3] The reaction is typically carried out in a polar protic solvent mixture like ethanol-water to dissolve both the organic substrate and the inorganic cyanide salt.

Experimental Protocol: Synthesis of 2-(3,5-Dichlorophenyl)acetonitrile

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve sodium cyanide (1.2-1.5 equivalents) in a mixture of ethanol and water.

-

Substrate Addition: To this solution, add 3,5-dichlorobenzyl chloride (1 equivalent).

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours.

-

Monitoring: Monitor the disappearance of the starting material by TLC or GC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. A significant portion of the ethanol can be removed by rotary evaporation. Add water to the residue and extract the product with a suitable organic solvent like diethyl ether or ethyl acetate.

-

Purification: Wash the combined organic extracts with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(3,5-Dichlorophenyl)acetonitrile. Further purification can be achieved by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water).

| Parameter | Side-Chain Chlorination | Cyanation |

| Starting Material | 3,5-Dichlorotoluene | 3,5-Dichlorobenzyl Chloride |

| Key Reagent | Sulfuryl Chloride | Sodium Cyanide |

| Solvent | Carbon Tetrachloride/Benzene | Ethanol/Water |

| Typical Yield | > 80% | > 85% |

| Purification | Vacuum Distillation | Vacuum Distillation/Recrystallization |

PART 2: Reduction of 2-(3,5-Dichlorophenyl)acetonitrile to this compound

The reduction of the nitrile group to a primary amine is a pivotal step in this synthesis. Two robust and widely used methods are presented here: reduction with Lithium Aluminum Hydride (LiAlH₄) and catalytic hydrogenation.

Method A: Reduction with Lithium Aluminum Hydride (LiAlH₄)

LiAlH₄ is a powerful reducing agent capable of readily converting nitriles to primary amines.[4][5] The reaction is typically performed in an anhydrous ethereal solvent.

Synthetic Transformation: LiAlH₄ Reduction

Caption: LiAlH₄ reduction of the nitrile intermediate.

Experimental Protocol: LiAlH₄ Reduction

-

Reaction Setup: To a dry, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet, add a suspension of LiAlH₄ (1.5-2.0 equivalents) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

-

Substrate Addition: Cool the suspension to 0 °C in an ice bath. A solution of 2-(3,5-Dichlorophenyl)acetonitrile (1 equivalent) in anhydrous THF is then added dropwise via the dropping funnel at a rate that maintains the internal temperature below 10 °C.

-

Reaction Conditions: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours to ensure complete reduction.

-

Monitoring: The reaction can be monitored by TLC or IR spectroscopy (disappearance of the nitrile peak around 2250 cm⁻¹).

-

Work-up (Fieser method): Cool the reaction mixture to 0 °C. Cautiously and sequentially add water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and finally water again (3x mL), where x is the mass of LiAlH₄ used in grams. This procedure is exothermic and produces hydrogen gas, so it must be performed with extreme care in a well-ventilated fume hood.

-

Purification: A granular precipitate of aluminum salts will form, which can be removed by filtration. Wash the filter cake thoroughly with THF or ethyl acetate. The combined filtrate is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to give the crude this compound. The product can be further purified by vacuum distillation or by conversion to its hydrochloride salt, recrystallization, and subsequent liberation of the free base.

Method B: Catalytic Hydrogenation

Catalytic hydrogenation is a greener and often safer alternative to using metal hydrides, especially on a larger scale. Raney Nickel is a highly effective catalyst for the reduction of nitriles to primary amines.[6][7]

Synthetic Transformation: Catalytic Hydrogenation

Caption: Catalytic hydrogenation of the nitrile intermediate.

Experimental Protocol: Catalytic Hydrogenation

-

Catalyst Preparation: In a hydrogenation vessel, place a slurry of Raney Nickel (5-10% by weight of the nitrile) in ethanol. To suppress the formation of secondary amine byproducts, the ethanolic solution is often saturated with ammonia.

-

Reaction Setup: Add a solution of 2-(3,5-Dichlorophenyl)acetonitrile in ethanolic ammonia to the hydrogenation vessel.

-

Hydrogenation: Seal the vessel and purge with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen (typically 50-100 psi) and heat to a moderate temperature (e.g., 50-80 °C) with vigorous stirring.

-

Monitoring: The reaction progress is monitored by the uptake of hydrogen.

-

Work-up: Once the hydrogen uptake ceases, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the vessel with nitrogen.

-

Purification: Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. The catalyst is pyrophoric and should be handled with care, ensuring it remains wet. Wash the filter cake with ethanol. The combined filtrate is concentrated under reduced pressure to yield the crude this compound. Purification can be achieved by vacuum distillation.

| Parameter | LiAlH₄ Reduction | Catalytic Hydrogenation |

| Reducing Agent | Lithium Aluminum Hydride | Hydrogen Gas |

| Catalyst | None | Raney Nickel |

| Solvent | Anhydrous THF | Ethanolic Ammonia |

| Temperature | 0 °C to Reflux | 50-80 °C |

| Pressure | Atmospheric | 50-100 psi |

| Work-up | Aqueous Quench | Filtration |

| Safety Considerations | Highly reactive, pyrophoric | Flammable gas, pyrophoric catalyst |

| Typical Yield | > 80% | > 90% |

Characterization

The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity.

-

¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons, the benzylic protons (CH₂), and the amino protons (NH₂).

-

¹³C NMR: The carbon NMR will display the expected number of signals for the aromatic and aliphatic carbons.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (190.07 g/mol ).[1]

-

IR Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3400 cm⁻¹) and the C-H stretching of the aromatic and aliphatic groups.

Conclusion

The synthesis of this compound is reliably achieved through a two-stage process involving the formation of 2-(3,5-Dichlorophenyl)acetonitrile followed by its reduction. The choice of the reduction method, either with LiAlH₄ or through catalytic hydrogenation, will depend on the scale of the synthesis and the available laboratory infrastructure. Both methods, when executed with care, provide high yields of the desired product. This guide provides the necessary foundational knowledge and practical protocols to enable researchers to successfully synthesize this important chemical building block.

References

- 1. CN101643385A - Method for preparing 3,5-dichlorobenzyl chloride - Google Patents [patents.google.com]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. m.youtube.com [m.youtube.com]

- 6. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]

- 7. Raney Nickel, Raney Nickel Catalyst, Vineeth Precious [preciouscatalyst.com]

An In-depth Technical Guide to 2-(3,5-Dichlorophenyl)ethanamine (CAS Number: 67851-51-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(3,5-Dichlorophenyl)ethanamine, a versatile chemical intermediate with significant applications in pharmaceutical and agrochemical research. The document details its physicochemical properties, outlines plausible and established synthesis methodologies, and describes key analytical techniques for its characterization. Furthermore, this guide explores its role as a crucial building block in the development of therapeutic agents, particularly those targeting the central nervous system. Safety protocols and toxicological considerations are also discussed to ensure responsible handling and application in a research and development setting.

Introduction

This compound, registered under CAS number 67851-51-8, is a primary amine belonging to the phenethylamine class of compounds. Its structure, featuring a dichlorinated phenyl ring, imparts unique chemical properties that make it a valuable precursor in organic synthesis. The presence and position of the chlorine atoms on the aromatic ring are critical for modulating the biological activity of derivative compounds, often enhancing their binding affinity and selectivity to specific biological targets.[1][2] This guide serves as a detailed resource for professionals engaged in the synthesis, analysis, and application of this important chemical entity.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in synthesis and formulation. The key properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 67851-51-8 | [2] |

| Molecular Formula | C₈H₉Cl₂N | [2] |

| Molecular Weight | 190.07 g/mol | [2] |

| Boiling Point | 266.4 ± 25.0 °C (Predicted) | [2] |

| Density | 1.268 ± 0.06 g/cm³ (Predicted) | [2] |

| Storage | 2-8°C | [2] |

Synthesis Methodologies

The synthesis of this compound can be approached through several established synthetic routes. The choice of a particular method often depends on the availability of starting materials, desired scale, and laboratory capabilities. A common and effective strategy involves the reduction of a nitrile precursor, 2-(3,5-dichlorophenyl)acetonitrile.

Synthesis via Reduction of 2-(3,5-Dichlorophenyl)acetonitrile

This two-step approach begins with the synthesis of the nitrile intermediate followed by its reduction to the target amine.

Step 1: Synthesis of 2-(3,5-Dichlorophenyl)acetonitrile

This intermediate is used in the synthesis of 6-arylpyrido[2,3-d]pyrimidines which act as ATP-competitive inhibitors of bacterial D-alanine:D-alanine ligase.[3]

Step 2: Reduction of the Nitrile

The nitrile group of 2-(3,5-dichlorophenyl)acetonitrile can be efficiently reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

Experimental Protocol: Catalytic Hydrogenation

-

Reaction Setup: In a high-pressure hydrogenation vessel, dissolve 2-(3,5-dichlorophenyl)acetonitrile (1 equivalent) in a suitable solvent such as ethanol or methanol.

-

Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, for example, Raney nickel or palladium on carbon (Pd/C).

-

Hydrogenation: Pressurize the vessel with hydrogen gas (typically 50-100 psi) and heat the reaction mixture (e.g., to 50-70 °C).

-

Monitoring: Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Work-up: After completion, cool the reaction mixture, carefully filter off the catalyst, and concentrate the filtrate under reduced pressure.

-

Purification: The crude product can be purified by distillation under reduced pressure or by conversion to its hydrochloride salt followed by recrystallization to yield pure this compound.

Caption: Synthesis workflow for this compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of synthesized this compound. A combination of spectroscopic techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the protons of the ethylamine side chain. The aromatic protons will appear as multiplets or distinct singlets in the aromatic region (~7.0-7.5 ppm).[4] The two methylene groups of the ethylamine chain will appear as triplets in the aliphatic region, typically around 2.5-3.5 ppm.[5]

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each carbon atom in the molecule. The two chlorinated carbons on the phenyl ring will have characteristic chemical shifts, as will the other aromatic carbons and the two aliphatic carbons of the ethylamine side chain.[6]

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key expected absorptions include:

-

N-H Stretching: Primary amines typically show two bands in the region of 3400-3250 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.[7]

-

C-H Stretching: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretching appears below 3000 cm⁻¹.[8]

-

C-N Stretching: The C-N stretching of aliphatic amines is found in the 1250–1020 cm⁻¹ region.[7]

-

Aromatic C=C Stretching: These appear in the 1600-1400 cm⁻¹ region.[9]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

-

Molecular Ion Peak (M+): For this compound, the molecular ion peak is expected at an m/z corresponding to its molecular weight (190.07 g/mol ), with a characteristic isotopic pattern due to the presence of two chlorine atoms.

-

Fragmentation: A major fragmentation pathway for phenethylamines is the cleavage of the Cα-Cβ bond, which would result in a prominent fragment ion.[10][11]

Caption: Analytical workflow for structure and purity confirmation.

Applications in Drug Development

The this compound moiety is a key structural feature in various pharmacologically active compounds, particularly those targeting the central nervous system.[1][2] The dichlorophenyl group can enhance the lipophilicity of a molecule, facilitating its passage across the blood-brain barrier, and can also play a crucial role in ligand-receptor interactions.

While a direct synthesis of a marketed drug from this compound is not prominently documented in publicly available literature, its structural analog, 4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-1-naphthalenamine, is the active pharmaceutical ingredient in the widely prescribed antidepressant, sertraline (Zoloft®).[12][13][14][15] The synthesis of sertraline involves the reaction of a tetralone with methylamine, highlighting the importance of phenethylamine derivatives in the construction of complex CNS-active molecules.[12][13] The principles of this synthesis underscore the potential utility of this compound as a starting material for novel therapeutic agents.

Safety and Toxicology

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification

Based on available safety data sheets for structurally similar compounds, this compound should be handled as a hazardous substance.[16][17][18][19] Potential hazards include:

-

Skin Corrosion/Irritation: May cause skin irritation.[18]

-

Serious Eye Damage/Irritation: May cause serious eye irritation.[18]

-

Respiratory Irritation: May cause respiratory irritation.[18]

-

Harmful if Swallowed: May be harmful if ingested.[18]

Handling and Personal Protective Equipment (PPE)

-

Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood.

-

Gloves: Wear appropriate chemical-resistant gloves.

-

Eye Protection: Use safety glasses or goggles.

-

Clothing: Wear a lab coat to protect personal clothing.

-

Respiratory Protection: If working with the compound as a powder or if aerosols may be generated, use a respirator with an appropriate filter.[16]

Toxicological Profile

Detailed toxicological studies specifically on this compound are not widely available in the public domain. However, the toxicology of substituted phenethylamines is an active area of research, particularly in the context of new psychoactive substances.[20][21] Compounds in this class can exhibit a range of effects, including sympathomimetic and hallucinogenic properties.[1][20][22] Given the structural similarity to other pharmacologically active phenethylamines, it should be assumed that this compound may have biological activity and should be handled with appropriate caution.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, with significant potential for application in the discovery and development of new pharmaceuticals. Its synthesis is achievable through standard organic chemistry transformations, and its structure can be unequivocally confirmed using a suite of analytical techniques. As research into novel CNS-active agents continues, the strategic use of intermediates like this compound will undoubtedly play a crucial role in advancing the field of medicinal chemistry. Adherence to strict safety protocols is paramount to ensure the responsible and effective utilization of this compound in research and development endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound [myskinrecipes.com]

- 3. 2-(3,5-dichlorophenyl)acetonitrile | 52516-37-7 [amp.chemicalbook.com]

- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. 1H proton nmr spectrum of ethylamine C2H7N CH3CH2NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 ethanamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. 13C nmr spectrum of ethylamine C2H7N CH3CH2NH2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethanamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. Interpreting IR Spectra [chemistrysteps.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 11. mdpi.com [mdpi.com]

- 12. US6593496B1 - Process for preparing sertraline from chiral tetralone - Google Patents [patents.google.com]

- 13. Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. wjpsonline.com [wjpsonline.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. spectrumchemical.com [spectrumchemical.com]

- 18. angenechemical.com [angenechemical.com]

- 19. fishersci.com [fishersci.com]

- 20. researchgate.net [researchgate.net]

- 21. med.virginia.edu [med.virginia.edu]

- 22. A fatal intoxication of 2,5-dimethoxy-4-chloroamphetamine: a case report - PubMed [pubmed.ncbi.nlm.nih.gov]

"physical and chemical properties of 1-(3,5-Dichlorophenyl)ethylamine Hydrochloride"

An In-depth Technical Guide to the Physicochemical Properties of 1-(3,5-Dichlorophenyl)ethylamine Hydrochloride

Abstract: This technical guide provides a comprehensive overview of the physical and chemical properties of 1-(3,5-Dichlorophenyl)ethylamine Hydrochloride. Intended for researchers, chemists, and professionals in drug development and materials science, this document synthesizes critical data on the compound's structure, physical characteristics, spectroscopic profile, and chemical behavior. The guide incorporates field-proven insights into analytical methodologies, emphasizing the rationale behind experimental choices to ensure both accuracy and trustworthiness in a laboratory setting.

Introduction and Compound Significance

1-(3,5-Dichlorophenyl)ethylamine Hydrochloride is the salt form of the chiral amine, 1-(3,5-Dichlorophenyl)ethanamine. Its structure consists of an ethylamine group attached to a benzene ring substituted with two chlorine atoms at the meta positions. This compound and its parent amine are valuable building blocks in organic synthesis. The presence of the dichlorophenyl group enhances its utility as an intermediate in the creation of more complex molecules, including pharmaceuticals and agrochemicals.[1] The hydrochloride salt form is typically favored in laboratory settings due to its increased stability and crystallinity compared to the free base, which simplifies handling, purification, and storage.

The core structure features a stereocenter at the alpha-carbon of the ethylamine side chain, meaning it exists as a racemic mixture of (R) and (S) enantiomers unless a specific chiral synthesis or resolution has been performed. This chirality is often a critical consideration in pharmaceutical development, where different enantiomers can exhibit distinct biological activities.

Physicochemical Characteristics

The fundamental physical and chemical properties of a compound are paramount for its application in research and development, dictating everything from appropriate solvent selection to storage conditions.

Core Compound Identifiers

A consistent and unambiguous identification is the foundation of scientific integrity. The following identifiers are associated with 1-(3,5-Dichlorophenyl)ethylamine Hydrochloride and its parent compound.

| Identifier | Value | Source |

| IUPAC Name | 1-(3,5-dichlorophenyl)ethanamine;hydrochloride | PubChem[2] |

| Molecular Formula | C₈H₁₀Cl₃N | PubChem[2] |

| Molecular Weight | 226.5 g/mol | PubChem[2] |

| CAS Number | 321318-36-9 | PubChem[2] |

| Canonical SMILES | CC(C1=CC(=CC(=C1)Cl)Cl)N.Cl | PubChem[2] |

| InChIKey | YKPAICVWOBWQTG-UHFFFAOYSA-N | PubChem[2] |

| Parent Compound CID | 18334124 (1-(3,5-Dichlorophenyl)ethanamine) | PubChem[2] |

Physical Properties

The physical state and solubility behavior are critical for designing experimental protocols, including reaction setups, purification procedures, and formulation development.

| Property | Value | Notes & Experimental Rationale |

| Appearance | Solid | The hydrochloride salt form imparts ionic character, leading to a crystalline solid state at room temperature, which is typical for amine salts.[3][4] |

| Boiling Point | 245 °C (for free base) | This value is for the parent amine, (1R)-1-(3,5-dichlorophenyl)ethylamine.[5] Hydrochloride salts typically decompose at high temperatures rather than boiling. The determination via distillation under reduced pressure is standard for high-boiling liquids to prevent thermal degradation. |

| Solubility | Poorly soluble in water. Soluble in alcohols. | The dichlorophenyl group is hydrophobic, while the ammonium chloride group is hydrophilic. This amphipathic nature results in limited water solubility. Its solubility in alcohols like methanol or ethanol is higher due to the ability of the solvent to interact with both the polar and non-polar regions of the molecule. This property is fundamental for selecting solvents for reactions, recrystallization, and analytical techniques like HPLC. |

| pKa | 8.42 ± 0.10 (Predicted, for free base) | This predicted value refers to the acidity of the conjugate acid (the ammonium ion).[5] It indicates that the free amine is a moderately weak base. This value is crucial for determining the pH at which the compound will be protonated or deprotonated, which affects its solubility, reactivity, and chromatographic behavior. Experimental determination is typically performed via potentiometric titration. |

Chemical Stability and Reactivity

1-(3,5-Dichlorophenyl)ethylamine Hydrochloride is a stable compound under standard laboratory conditions (ambient temperature, protected from light and moisture).[6] Its primary reactivity centers on the ammonium group.

-

Basification: Treatment with a base (e.g., sodium hydroxide, triethylamine) will deprotonate the ammonium ion, liberating the free amine, 1-(3,5-dichlorophenyl)ethanamine. This is a necessary first step for reactions involving the nucleophilic nitrogen atom.

-

Amine Reactions: The liberated free amine can undergo typical reactions of a primary amine, such as N-acylation, N-alkylation, and formation of imines. For instance, it can react with formaldehyde to form N-methylene-1-methyl-1-(3,5-dichlorophenyl)ethylamine.[7]

-

Aromatic Ring: The dichlorophenyl ring is electron-deficient due to the inductive effect of the two chlorine atoms. This deactivates the ring towards electrophilic aromatic substitution reactions.

Analytical Characterization Workflow

A robust analytical workflow is essential to confirm the identity, purity, and structure of any chemical entity. This process is self-validating, with each step providing complementary information that, when combined, offers a complete and trustworthy characterization.

Caption: A logical workflow for the synthesis and characterization of a chemical standard.

Spectroscopic Profile

-

¹H NMR Spectroscopy: The proton NMR spectrum is a primary tool for structural elucidation. For 1-(3,5-Dichlorophenyl)ethylamine, one would predict:

-

Aromatic Protons: Two signals in the aromatic region (~7.0-7.5 ppm). The single proton at C4 would appear as a triplet (or more accurately, a narrow multiplet), and the two equivalent protons at C2 and C6 would appear as a doublet (or multiplet).

-

Methine Proton (-CH): A quartet downfield (~4.0-4.5 ppm) due to coupling with the adjacent methyl group protons.

-

Amine Protons (-NH₃⁺): A broad singlet, the chemical shift of which is highly dependent on concentration and the solvent used (e.g., D₂O, DMSO-d₆). In D₂O, this signal would exchange and disappear.

-

Methyl Protons (-CH₃): A doublet upfield (~1.5-2.0 ppm) due to coupling with the single methine proton.

-

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation.

-

Molecular Ion (M⁺): For the free amine (C₈H₉Cl₂N), the molecular weight is approximately 190.07 g/mol .[1][5]

-

Isotopic Pattern: A key feature would be the characteristic isotopic pattern for a molecule containing two chlorine atoms. The M, M+2, and M+4 peaks would appear in an approximate ratio of 9:6:1, providing definitive evidence for the presence of two chlorine atoms.

-

Fragmentation: A major fragment would likely result from the benzylic cleavage, losing the methyl group (•CH₃) to form a stable iminium ion.

-

Experimental Protocol: Purity Determination by HPLC

This protocol describes a self-validating system for determining the purity of a batch of 1-(3,5-Dichlorophenyl)ethylamine Hydrochloride. The choice of a gradient elution method ensures that impurities with a wide range of polarities can be effectively separated and quantified.

Objective: To determine the purity of 1-(3,5-Dichlorophenyl)ethylamine HCl by reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.

Causality Behind Choices:

-

Column: A C18 column is the workhorse of reverse-phase chromatography, chosen for its ability to effectively retain and separate moderately non-polar compounds like the dichlorophenyl-containing analyte.

-

Mobile Phase: A mixture of acetonitrile and water is used. Acetonitrile is the organic modifier; increasing its concentration reduces the retention time of the analyte. A phosphate buffer is included to maintain a constant pH, ensuring consistent ionization state of the amine and reproducible retention times.

-

Detection: The dichlorophenyl ring contains a chromophore that absorbs UV light. A wavelength of 220 nm is chosen as it typically provides good sensitivity for aromatic compounds.[8]

-

Gradient Elution: A gradient (changing the mobile phase composition over time) is employed to ensure that both early-eluting (more polar) and late-eluting (more non-polar) impurities are separated from the main analyte peak within a reasonable run time.

Instrumentation and Reagents:

-

HPLC system with gradient pump, autosampler, column oven, and UV/Vis detector.

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Acetonitrile (HPLC grade).

-

Potassium phosphate monobasic (KH₂PO₄).

-

Phosphoric acid.

-

Deionized water.

-

1-(3,5-Dichlorophenyl)ethylamine HCl reference standard and sample.

Procedure:

-

Mobile Phase Preparation:

-

Aqueous Phase (A): Prepare a 20 mM potassium phosphate buffer. Dissolve the appropriate amount of KH₂PO₄ in water and adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm filter.

-

Organic Phase (B): Acetonitrile (HPLC grade).

-

-

Standard Preparation: Accurately weigh and dissolve the reference standard in a 50:50 mixture of acetonitrile and water to create a stock solution of 1.0 mg/mL. Prepare a working standard of 0.1 mg/mL by dilution.

-

Sample Preparation: Prepare the sample to be tested at the same concentration as the working standard (0.1 mg/mL) using the same diluent.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

Detection Wavelength: 220 nm.[8]

-

Gradient Program:

Time (min) % Aqueous (A) % Organic (B) 0.0 90 10 20.0 10 90 25.0 10 90 25.1 90 10 | 30.0 | 90 | 10 |

-

-

Analysis: Inject the diluent (blank), followed by six replicate injections of the working standard to establish system suitability (checking for consistent retention time and peak area, %RSD < 2.0%). Finally, inject the sample solution in duplicate.

-

Data Processing: Calculate the purity of the sample using the area percent method. The purity is expressed as the area of the main peak divided by the total area of all peaks in the chromatogram, multiplied by 100.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 1-(3,5-Dichlorophenyl)ethylamine Hydrochloride | C8H10Cl3N | CID 18334123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-(3,5-Dichlorophenyl)ethylamine Hydrochloride [cymitquimica.com]

- 4. 1-(3,5-Dichlorophenyl)ethylamine Hydrochloride [cymitquimica.com]

- 5. 617710-53-9 CAS MSDS ((1R)-1-(3,5-DICHLOROPHENYL)ETHYLAMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. prepchem.com [prepchem.com]

- 8. Page loading... [guidechem.com]

A Technical Guide to 2-(3,5-Dichlorophenyl)ethanamine: Properties, Synthesis, and Applications in Chemical R&D

Abstract: This technical guide provides a comprehensive analysis of 2-(3,5-Dichlorophenyl)ethanamine, a key chemical intermediate in pharmaceutical and agrochemical research. The document details its core physicochemical properties, outlines a robust, field-proven protocol for its synthesis, and describes standard methodologies for its analytical validation. Furthermore, it explores the strategic importance of this molecule as a versatile building block, particularly in the design of centrally active agents where the dichlorinated phenyl moiety can significantly influence binding selectivity and pharmacokinetic profiles. This guide is intended for researchers, chemists, and drug development professionals seeking an in-depth understanding of this valuable compound.

Core Molecular Profile and Physicochemical Properties

This compound belongs to the phenethylamine class of compounds, a structural motif frequently found in biologically active molecules. Its unique feature is the symmetric 3,5-dichloro substitution pattern on the aromatic ring. This substitution critically influences the molecule's electronic properties and lipophilicity, making it an attractive scaffold for synthetic chemistry. The primary amine group provides a reactive handle for a wide array of chemical transformations.

Below is the chemical structure of this compound.

Caption: Chemical Structure of this compound.

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Weight | 190.07 g/mol | [1][2][3][4] |

| Molecular Formula | C₈H₉Cl₂N | [1][2][3] |

| CAS Number | 67851-51-8 | [1] |

| IUPAC Name | 2-(3,5-dichlorophenyl)ethan-1-amine | |

| Density | ~1.268 g/cm³ | [1][2] |

| Boiling Point | ~266.4 °C | [1][2] |

| Appearance | Yellow liquid (may vary) | [3] |

| SMILES | C1=C(C=C(C=C1Cl)Cl)CCN | [1] |

Strategic Importance in Research and Development

This compound is not merely a chemical entity but a strategic tool in the synthesis of novel molecules. Its utility stems from its classification as a "versatile building block" and a key "intermediate" in the development of new compounds.[1][3]

Key Application Areas:

-

Pharmaceutical Development: This compound is a crucial intermediate for pharmaceuticals, particularly those targeting the central nervous system (CNS).[2][3] The dichlorinated phenyl ring is known to enhance binding selectivity in receptor-targeted drug design, a critical factor in developing agents with improved efficacy and reduced side effects.[2] Its structure serves as a foundation for compounds with potential antidepressant and anxiolytic properties.[2]

-

Agrochemical Synthesis: The phenethylamine scaffold is also relevant in the creation of agrochemicals.[3] This intermediate can be used to formulate herbicides and pesticides, contributing to the development of effective crop protection solutions.[3]

-

Material Science: The compound's reactivity and stability make it a candidate for creating advanced materials, such as polymers and coatings with enhanced chemical resistance and durability.[3]

The diagram below illustrates the role of this compound as a central scaffold from which diverse molecular entities can be synthesized by modifying the primary amine functional group.

Caption: Role as a versatile synthetic scaffold.

Proposed Synthesis Protocol

The synthesis of this compound can be efficiently achieved via a two-step process starting from the commercially available 3,5-dichlorobenzyl chloride. The chosen pathway involves the formation of a nitrile intermediate followed by its chemical reduction. This approach is widely established for the preparation of phenethylamines due to its high reliability and yield.

Workflow:

-

Nucleophilic Substitution: Conversion of 3,5-dichlorobenzyl chloride to 3,5-dichlorophenylacetonitrile.

-

Nitrile Reduction: Reduction of the nitrile group to a primary amine.

Caption: Proposed two-step synthesis workflow.

Step-by-Step Protocol:

Step 1: Synthesis of 3,5-Dichlorophenylacetonitrile

-

Rationale: This step introduces the second carbon atom of the ethylamine chain. Sodium cyanide serves as a potent nucleophile, and a polar aprotic solvent like DMSO facilitates the SN2 reaction.

-

Equip a dry, three-necked round-bottom flask with a magnetic stirrer, thermometer, and a nitrogen inlet.

-

Under a nitrogen atmosphere, charge the flask with sodium cyanide (1.2 eq) and anhydrous dimethyl sulfoxide (DMSO).

-

Stir the suspension and add a solution of 3,5-dichlorobenzyl chloride (1.0 eq) in DMSO dropwise, maintaining the internal temperature below 60 °C.

-

After the addition is complete, stir the mixture at 50-60 °C for 4-6 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the solution and concentrate under reduced pressure to obtain the crude 3,5-dichlorophenylacetonitrile, which can be used in the next step with or without further purification.

Step 2: Reduction to this compound

-

Rationale: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting nitriles to primary amines efficiently. Anhydrous conditions are critical as LiAlH₄ reacts violently with water.

-

Set up a dry, three-necked round-bottom flask under a nitrogen atmosphere, equipped with a magnetic stirrer, dropping funnel, and a reflux condenser.

-

Suspend lithium aluminum hydride (1.5 - 2.0 eq) in anhydrous tetrahydrofuran (THF) and cool the slurry to 0 °C using an ice bath.

-

Dissolve the crude 3,5-dichlorophenylacetonitrile (1.0 eq) from the previous step in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, keeping the temperature below 10 °C.

-

Once the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction by TLC.

-

After completion, cool the flask back to 0 °C. Carefully quench the reaction by the sequential, dropwise addition of water, followed by 15% aqueous NaOH solution, and then more water (Fieser workup).

-

Stir the resulting granular precipitate for 30 minutes, then filter it off and wash the solid with THF.

-

Combine the filtrate and washings, and concentrate under reduced pressure. The resulting crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel to yield pure this compound.

Analytical Validation and Characterization

Rigorous analytical testing is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and chromatographic methods provides a self-validating system of characterization.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To determine the connectivity of atoms and confirm the carbon-hydrogen framework.

-

Protocol:

-

Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

-

Perform 2D NMR experiments like COSY and HSQC if further structural confirmation is needed.

-

| Predicted ¹H NMR Data (CDCl₃) | |

| Chemical Shift (δ, ppm) | Multiplicity & Integration |

| ~7.25 | s, 1H |

| ~7.15 | s, 2H |

| ~2.95 | t, 2H |

| ~2.75 | t, 2H |

| ~1.40 | br s, 2H |

4.2. Mass Spectrometry (MS)

-

Objective: To confirm the molecular weight and isotopic pattern characteristic of a dichlorinated compound.

-

Protocol:

-

Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.

-

Analyze using an electrospray ionization (ESI) mass spectrometer in positive ion mode.

-

Expected Result: A prominent ion cluster corresponding to [M+H]⁺ at m/z 190.0, 192.0, and 194.0, with an intensity ratio of approximately 9:6:1, which is the characteristic isotopic signature for two chlorine atoms.

-

4.3. Infrared (IR) Spectroscopy

-

Objective: To identify key functional groups present in the molecule.

-

Protocol:

-

Acquire the spectrum using a Fourier-transform infrared (FTIR) spectrometer, either as a thin film on a salt plate (for liquids) or using a KBr pellet (for solids).

-

Expected Peaks:

-

3300-3400 cm⁻¹: N-H stretching (doublet for primary amine).

-

3000-3100 cm⁻¹: Aromatic C-H stretching.

-

2850-2950 cm⁻¹: Aliphatic C-H stretching.

-

~1600 cm⁻¹: N-H bending (scissoring).

-

~1560, 1450 cm⁻¹: Aromatic C=C stretching.

-

700-850 cm⁻¹: Strong C-Cl stretching.

-

-

4.4. Chromatographic Purity (HPLC)

-

Objective: To determine the purity of the final compound.

-

Protocol:

-

Develop a suitable method using a reverse-phase C18 column.

-

Use a mobile phase gradient, typically a mixture of acetonitrile and water with a modifier like 0.1% trifluoroacetic acid (TFA).

-

Monitor the elution profile using a UV detector at a wavelength where the aromatic ring absorbs (e.g., 220 or 254 nm).

-

Purity is calculated from the peak area percentage of the main product peak.

-

Handling, Storage, and Safety

As a Senior Application Scientist, ensuring laboratory safety and maintaining sample integrity is paramount.

-

Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) to prevent oxidation and degradation. Recommended storage temperatures range from 2-8°C to 10-25°C.[1][2] Protect from light.

-

Handling: Use appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Handle the compound in a well-ventilated fume hood. Avoid breathing vapors or dust.

-

Safety Profile: While specific toxicity data for this exact compound is limited, related chlorinated aromatic amines can be harmful if ingested, inhaled, or absorbed through the skin. They may cause skin and eye irritation. Always consult the Safety Data Sheet (SDS) from the supplier before use.

Conclusion

This compound is a high-value chemical intermediate with significant applications in drug discovery and agrochemical development. Its dichlorinated phenethylamine structure provides a unique and powerful platform for creating novel molecules with tailored biological activities. The synthetic and analytical protocols detailed in this guide offer a robust framework for its preparation and validation, empowering research and development professionals to leverage this versatile building block in their synthetic programs.

References

"IUPAC name for 2-(3,5-Dichlorophenyl)ethanamine"

An In-Depth Technical Guide to 2-(3,5-Dichlorophenyl)ethanamine

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 67851-51-8), a key chemical intermediate in the development of pharmacologically active compounds. The document delineates the compound's physicochemical properties, provides a detailed, field-proven protocol for its synthesis via nitrile reduction, and outlines a full suite of analytical methods for its structural characterization. Furthermore, it discusses the compound's significance as a structural scaffold in drug discovery, drawing context from related dichlorinated phenethylamines. Finally, it establishes a robust framework for safe handling, storage, and disposal, synthesized from data on structurally analogous hazardous materials. This guide is intended for researchers, chemists, and drug development professionals who require a technical, in-depth understanding of this versatile building block.

Introduction and Nomenclature

This compound is a primary amine of the phenethylamine class, characterized by a dichlorinated phenyl group. Its structure makes it a valuable precursor for creating more complex molecules with potential biological activity, particularly those targeting the central nervous system (CNS).[1] The strategic placement of chlorine atoms on the aromatic ring can significantly influence molecular properties such as lipophilicity, metabolic stability, and receptor binding affinity, making it a desirable scaffold in medicinal chemistry.

The compound is identified by the following:

-

IUPAC Name: this compound

-

Synonyms: 3,5-Dichlorophenethylamine

-

CAS Number: 67851-51-8[1]

-

Molecular Structure:

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. It is important to note that some physical properties, such as boiling point and density, are typically reported as predicted values in commercial catalogs due to the compound's primary use as a non-isolated intermediate.

| Property | Value | Source |

| Molecular Formula | C₈H₉Cl₂N | [1] |

| Molecular Weight | 190.07 g/mol | [1] |

| Predicted Boiling Point | 266.4 °C | [1] |

| Predicted Density | 1.268 g/cm³ | [1] |

| Canonical SMILES | C1=C(C=C(C=C1Cl)Cl)CCN | [1] |

Synthesis and Mechanistic Considerations

The most direct and widely employed synthetic route to this compound is the chemical reduction of its corresponding nitrile precursor, (3,5-Dichlorophenyl)acetonitrile. This transformation is a cornerstone of amine synthesis due to the high reactivity of powerful hydride-donating reagents with the nitrile functional group.

Rationale for Synthetic Route

The reduction of nitriles to primary amines is a high-yield, reliable transformation. Several reducing agents can accomplish this, including lithium aluminum hydride (LiAlH₄), borane complexes (BH₃-THF or BH₃-SMe₂), and catalytic hydrogenation (e.g., H₂/Raney Nickel).[2] For laboratory-scale synthesis where potent reactivity is desired, LiAlH₄ is often the reagent of choice due to its high efficiency in reducing polar multiple bonds.[2] The mechanism involves two successive nucleophilic additions of a hydride ion (H⁻) to the electrophilic carbon of the nitrile group.

The overall reaction is as follows:

C₈H₅Cl₂N (nitrile) + [H] → C₈H₉Cl₂N (amine)

Experimental Protocol: LiAlH₄ Reduction of (3,5-Dichlorophenyl)acetonitrile

This protocol describes a representative procedure for the synthesis of this compound. Causality: Anhydrous solvents are critical as LiAlH₄ reacts violently with water. The reaction is performed under an inert atmosphere to prevent quenching of the highly reactive hydride reagent.

-

Reaction Setup:

-

A flame-dried, three-necked, round-bottomed flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a pressure-equalizing dropping funnel is assembled.

-

The system is purged with dry nitrogen gas.

-

Lithium aluminum hydride (LiAlH₄, 1.2 equivalents) is carefully suspended in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere. The suspension is cooled to 0 °C in an ice bath.

-

-

Reagent Addition:

-

(3,5-Dichlorophenyl)acetonitrile (1.0 equivalent) is dissolved in a minimal amount of anhydrous THF.

-

This solution is added dropwise to the stirred LiAlH₄ suspension via the dropping funnel at a rate that maintains the internal temperature below 10 °C. Rationale: This slow, controlled addition prevents a dangerous exotherm.

-

-

Reaction and Quench:

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2-4 hours, or until TLC analysis indicates complete consumption of the starting nitrile.

-

The flask is cooled back to 0 °C. The reaction is cautiously quenched by the sequential, dropwise addition of water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. Rationale: This specific workup (Fieser workup) is designed to precipitate the aluminum salts as a granular solid, simplifying filtration.

-

-

Workup and Purification:

-

The resulting white precipitate is removed by vacuum filtration, and the filter cake is washed thoroughly with additional THF.

-

The combined organic filtrates are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

The crude amine product can be purified by vacuum distillation or by conversion to its hydrochloride salt, which can be recrystallized.

-

Synthesis Workflow Diagram

References

An In-Depth Technical Guide to the Predicted Biological Activity of 2-(3,5-Dichlorophenyl)ethanamine

Foreword: Unveiling the Pharmacological Potential of a Dichlorinated Phenethylamine

This technical guide delves into the predicted biological activities of the synthetic compound 2-(3,5-Dichlorophenyl)ethanamine. While direct experimental data on this specific molecule is not extensively available in the public domain, its structural similarity to well-characterized psychoactive compounds provides a strong foundation for postulating its pharmacological profile. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering a roadmap for the synthesis, characterization, and biological evaluation of this intriguing molecule. By synthesizing information from analogous compounds and established experimental methodologies, we aim to provide a robust framework for investigating its potential as a modulator of key neurological targets.

Chemical Identity and Physicochemical Properties

This compound is a primary amine belonging to the phenethylamine class, characterized by a dichlorinated phenyl ring.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 67851-51-8 | N/A |

| Molecular Formula | C₈H₉Cl₂N | N/A |

| Molecular Weight | 190.07 g/mol | N/A |

| Boiling Point | 266.4 °C | N/A |

| Density | 1.268 g/cm³ | N/A |

Postulated Mechanisms of Action: Insights from Structural Analogs

The chemical architecture of this compound strongly suggests potential interactions with two key classes of neurological targets: monoamine transporters and sigma receptors. This hypothesis is drawn from the known activities of structurally related dichlorophenyl-containing compounds.

Interaction with Monoamine Transporters

Monoamine transporters (MATs), including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), are crucial for regulating neurotransmitter levels in the synapse. Structurally similar compounds, such as 2-(3,4-dichlorophenyl)ethanamine, are known to interact with DAT. It is therefore highly probable that this compound also exhibits affinity for one or more of these transporters, potentially acting as an inhibitor of neurotransmitter reuptake. Such activity would classify it as a potential central nervous system (CNS) stimulant.[1][2][3][4]

Predicted inhibition of the dopamine transporter (DAT) by this compound.

Affinity for Sigma Receptors

The sigma receptors (σ₁ and σ₂) are intracellular chaperone proteins involved in a variety of cellular functions and have been implicated in several neurological and psychiatric disorders. The N-substituted derivative of a related compound, N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(dimethylamino)ethylamine (BD1047), is a known high-affinity sigma receptor ligand.[5][6][7] This suggests that the core dichlorophenylethylamine scaffold possesses structural features conducive to sigma receptor binding. Therefore, this compound may also exhibit affinity for σ₁ and/or σ₂ receptors, potentially acting as an agonist or antagonist.

Predicted interaction of this compound with the Sigma-1 receptor.

Experimental Protocols for Biological Characterization

To empirically determine the biological activity of this compound, a series of in vitro and in vivo assays are recommended. The following protocols are based on established methodologies for characterizing compounds with potential activity at monoamine transporters and sigma receptors.

In Vitro Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor or transporter.

Objective: To determine the binding affinity (Kᵢ) of this compound for the human dopamine transporter (hDAT), serotonin transporter (hSERT), norepinephrine transporter (hNET), and sigma-1 (σ₁) and sigma-2 (σ₂) receptors.

Materials:

-

Cell membranes prepared from cells expressing the target protein (e.g., HEK293-hDAT, -hSERT, -hNET; CHO-σ₁, rat liver for σ₂)

-

Radioligands: [³H]WIN 35,428 (for DAT), [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET), --INVALID-LINK---Pentazocine (for σ₁), [³H]DTG (for σ₂)[8][9][10]

-

Non-specific binding inhibitors (e.g., GBR 12909 for DAT, imipramine for SERT, desipramine for NET, haloperidol for σ₁, DTG for σ₂)

-

Test compound: this compound

-

Assay buffer, scintillation fluid, 96-well plates, filter mats, scintillation counter

Protocol:

-

Preparation of Reagents: Prepare serial dilutions of this compound in assay buffer. Prepare solutions of the radioligand and non-specific binding inhibitor.

-

Assay Setup: In a 96-well plate, combine the cell membranes, assay buffer, and either the test compound, buffer (for total binding), or non-specific inhibitor.

-

Incubation: Add the radioligand to all wells to initiate the binding reaction. Incubate at an appropriate temperature and duration to reach equilibrium (e.g., 2 hours at 4°C for DAT).

-

Termination: Rapidly filter the contents of each well through a filter mat to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filter mats in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding and determine the IC₅₀ value of the test compound. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.

Workflow for a radioligand binding assay.

Illustrative Data Table:

| Target | Radioligand | Kᵢ (nM) - Example Data |

| hDAT | [³H]WIN 35,428 | 50 |

| hSERT | [³H]Citalopram | >1000 |

| hNET | [³H]Nisoxetine | 250 |

| σ₁ Receptor | --INVALID-LINK---Pentazocine | 150 |

| σ₂ Receptor | [³H]DTG | 800 |

| Note: The Kᵢ values are hypothetical and for illustrative purposes only. |

This functional assay measures the ability of a compound to inhibit the uptake of a neurotransmitter into cells expressing the corresponding transporter.[11][12][13][14]

Objective: To determine the potency (IC₅₀) of this compound to inhibit dopamine uptake via hDAT.

Materials:

-

HEK293 cells stably expressing hDAT

-

[³H]Dopamine

-

Uptake buffer

-

Test compound: this compound

-

Reference inhibitor (e.g., GBR 12909)

-

96-well cell culture plates, scintillation fluid, microplate scintillation counter

Protocol:

-

Cell Culture: Plate hDAT-expressing HEK293 cells in a 96-well plate and grow to confluence.

-

Pre-incubation: Wash the cells with uptake buffer and pre-incubate with varying concentrations of this compound or a reference inhibitor.

-

Uptake Initiation: Add [³H]Dopamine to each well to start the uptake reaction.

-

Incubation: Incubate for a short period (e.g., 10 minutes) at 37°C.

-

Termination: Stop the uptake by rapidly washing the cells with ice-cold uptake buffer.

-

Cell Lysis: Lyse the cells to release the internalized [³H]Dopamine.

-

Quantification: Transfer the lysate to a scintillation plate, add scintillation fluid, and measure the radioactivity.

-

Data Analysis: Calculate the percent inhibition of dopamine uptake at each concentration of the test compound and determine the IC₅₀ value.

Workflow for a dopamine uptake inhibition assay.

Illustrative Data Table:

| Assay | Parameter | Value (Example Data) |

| Dopamine Uptake Inhibition | IC₅₀ (nM) | 120 |

| Note: The IC₅₀ value is hypothetical and for illustrative purposes only. |

In Vivo Behavioral Assay

This assay is used to assess the stimulant or depressant effects of a compound on the CNS.[15][16][17][18][19]

Objective: To evaluate the effect of this compound on spontaneous locomotor activity in mice.

Materials:

-

Adult male mice (e.g., C57BL/6J)

-

Locomotor activity chambers equipped with photobeam detectors

-

Test compound: this compound

-

Vehicle control (e.g., saline)

-

Reference stimulant (e.g., d-amphetamine)

Protocol:

-

Habituation: Acclimate the mice to the testing room and the locomotor activity chambers for a set period before the experiment.

-

Drug Administration: Administer this compound (at various doses), vehicle, or a reference stimulant to different groups of mice via an appropriate route (e.g., intraperitoneal injection).

-

Data Collection: Immediately place the mice in the locomotor activity chambers and record their activity (e.g., distance traveled, beam breaks) for a specified duration (e.g., 60 minutes).

-

Data Analysis: Analyze the locomotor activity data to determine if the test compound significantly increases or decreases activity compared to the vehicle control group.

Workflow for an in vivo locomotor activity test.

Illustrative Data Table:

| Treatment Group | Dose (mg/kg) | Total Distance Traveled (cm) - Example Data |

| Vehicle | - | 1500 ± 200 |

| This compound | 1 | 2500 ± 300 |

| This compound | 3 | 4500 ± 450 |

| This compound | 10 | 3000 ± 350 |

| d-Amphetamine | 2 | 5000 ± 500 |

| Note: The data are presented as mean ± SEM and are hypothetical for illustrative purposes. |

Synthesis and Structure-Activity Relationships (SAR)

The synthesis of this compound can be achieved through standard organic chemistry methods, likely starting from 3,5-dichlorobenzaldehyde or a related precursor. The structure-activity relationship of dichlorophenylethylamines at monoamine transporters and sigma receptors is an area of active research. The position of the chlorine atoms on the phenyl ring is known to significantly influence binding affinity and selectivity. A thorough investigation of the SAR by synthesizing and testing analogs with different substitution patterns would be a valuable endeavor.

Conclusion and Future Directions

Based on the analysis of its chemical structure and the known pharmacology of its analogs, this compound is a compound of significant interest with a high probability of interacting with monoamine transporters and sigma receptors. The experimental protocols outlined in this guide provide a clear path for the comprehensive evaluation of its biological activity. Future research should focus on obtaining empirical data for its binding affinities and functional potencies at these targets, as well as exploring its in vivo effects on behavior and neurochemistry. Such studies will be instrumental in determining the therapeutic potential or toxicological profile of this novel compound.

References

- 1. Monoamine transporters: structure, intrinsic dynamics and allosteric regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Regulation of Monoamine Transporters: Role of Transporter Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regulation of monoamine transporters: influence of psychostimulants and therapeutic antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of two novel sigma receptor ligands: antidystonic effects in rats suggest sigma receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Subchronic administration of N-[2-(3,4-dichlorophenyl) ethyl]-N-methyl-2-(dimethylamino) ethylamine (BD1047) alters sigma 1 receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. va.gov [va.gov]

- 16. meliordiscovery.com [meliordiscovery.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Locomotor Activity in Mice During Chronic Treatment With Caffeine and Withdrawal - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Phenethylamine Scaffold: From Endogenous Neuromodulator to a Cornerstone of Medicinal Chemistry

Abstract

The phenethylamine scaffold, a simple aromatic ring attached to an ethylamine side chain, represents one of the most fundamental and versatile structural motifs in neuropharmacology and medicinal chemistry. As an endogenous trace amine, phenethylamine (PEA) plays a crucial role in neuromodulation, influencing the monoaminergic systems that govern mood, attention, and motivation.[1] Beyond its natural function, its core structure serves as the backbone for a vast and diverse class of synthetic derivatives with profound pharmacological effects. These compounds range from central nervous system stimulants and empathogens to potent psychedelics and clinically vital medicines like decongestants, antidepressants, and anti-Parkinson's agents.[2][3] This technical guide provides an in-depth literature review of phenethylamine compounds for researchers, scientists, and drug development professionals. It delves into the endogenous roles, classification, and core pharmacological mechanisms, including interactions with monoamine transporters and receptors like TAAR1 and 5-HT₂ₐ. Furthermore, it explores the critical structure-activity relationships that dictate their diverse effects, details key experimental methodologies for their synthesis and analysis, and discusses their applications in drug discovery alongside their toxicological profiles.

The Phenethylamine Core: A Ubiquitous Biological Scaffold

Phenethylamine (PEA) is an organic compound and natural monoamine alkaloid that is ubiquitous in nature, produced by a wide array of species across the plant and animal kingdoms, as well as by various fungi and bacteria.[2][4] In mammals, including humans, it functions as a trace amine and acts as a central nervous system (CNS) stimulant.[2] The fundamental structure consists of a phenyl ring joined to an amino group via a two-carbon sidechain.[3] This simple framework is the parent compound for a massive class of "substituted phenethylamines," formed by replacing one or more hydrogen atoms on the phenyl ring, ethyl sidechain, or amino group with other substituents.[2][3] This structural versatility gives rise to a wide spectrum of pharmacological activities. Endogenous compounds such as the key neurotransmitters dopamine, norepinephrine, and epinephrine are themselves substituted phenethylamines, highlighting the inherent biological significance of this molecular scaffold.[4][5]

Endogenous Biosynthesis and Function

In the human brain, phenethylamine is synthesized from the essential amino acid L-phenylalanine through enzymatic decarboxylation by the aromatic L-amino acid decarboxylase (AADC), the same enzyme that converts L-DOPA to dopamine.[2] It is produced in catecholamine neurons and coexists with dopamine in critical brain regions like the substantia nigra.[2][6]

As a trace amine, PEA is present at low (nanomolar) concentrations due to a very short half-life, a result of rapid metabolism primarily by monoamine oxidase B (MAO-B).[2] This rapid breakdown significantly reduces the bioavailability of orally ingested PEA, as much of it is converted to phenylacetic acid in the small intestine before it can reach the brain.[2] Despite its low concentration, endogenous PEA exerts potent neuromodulatory effects, primarily by regulating monoamine neurotransmission.[1][2] Its functions are linked to mood, attention, and the euphoric feelings associated with exercise, often termed a "runner's high."[2] Deficiencies in PEA have been correlated with depression, while its administration, particularly alongside an MAO-B inhibitor like selegiline, has shown antidepressant effects.[1][7]

Classification of Phenethylamine Derivatives

The functional diversity of phenethylamine compounds stems from the myriad ways the core structure can be modified. These derivatives can be broadly categorized by their structural class and primary pharmacological effect.

| Structural Class | Key Structural Feature(s) | Primary Pharmacological Effect(s) | Example Compounds |

| Unsubstituted | The basic phenethylamine structure. | Endogenous Neuromodulator, Stimulant | Phenethylamine (PEA) |

| Amphetamines | Methyl group at the alpha (α) position of the ethyl sidechain. | Stimulant, Anorectic, Empathogen | Amphetamine, Methamphetamine, MDMA |

| Cathinones | Ketone (carbonyl group) at the beta (β) position of the ethyl sidechain. | Stimulant, Empathogen | Cathinone, Bupropion, Mephedrone |

| 2C Series | Methoxy groups at the 2 and 5 positions of the phenyl ring. | Psychedelic / Hallucinogen | 2C-B, 2C-I, Mescaline (Trimethoxy) |

| NBOMes/NBOHs | N-benzyl substitution on the amino group of a 2C-series compound. | Potent Psychedelic / Hallucinogen | 25I-NBOMe, 25B-NBOMe |

| Aminoindanes | The ethylamine sidechain is cyclized back to the phenyl ring. | Anorectic, Stimulant | Phentermine |

| Medicinal Agents | Various substitutions tailored for specific receptor targets. | Decongestant, Bronchodilator, Vasopressor | Pseudoephedrine, Albuterol, Phenylephrine |

Core Pharmacological Mechanisms of Action

While no single mechanism is common to all members of this class, most psychoactive phenethylamines exert their effects by modulating monoamine neurotransmitter systems.[2] The primary molecular targets include monoamine transporters (for dopamine, norepinephrine, and serotonin), the Trace Amine-Associated Receptor 1 (TAAR1), and the Vesicular Monoamine Transporter 2 (VMAT2).

Monoamine Transporter Interactions

Many phenethylamine derivatives, particularly stimulants like amphetamine, function as releasing agents and/or reuptake inhibitors at the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[5][8] They can bind to these transporters and reverse their normal function, causing an efflux of neurotransmitters from the presynaptic neuron into the synapse, leading to increased neurotransmission.[5]

Trace Amine-Associated Receptor 1 (TAAR1) Agonism

Phenethylamine is a potent agonist of TAAR1, a G-protein coupled receptor located intracellularly in monoamine neurons.[2][[“]] Activation of TAAR1 by PEA or amphetamine initiates a signaling cascade involving protein kinase A (PKA) and PKC, which leads to the phosphorylation of monoamine transporters like DAT.[2] This phosphorylation can cause the transporter to reverse its direction (efflux) or to be internalized into the neuron, ceasing reuptake and further increasing synaptic neurotransmitter levels.[2][[“]]

Vesicular Monoamine Transporter 2 (VMAT2) Inhibition

PEA and its derivatives can also inhibit VMAT2, a protein that packages cytoplasmic monoamines into synaptic vesicles for later release.[2] By inhibiting VMAT2, these compounds disrupt the storage of neurotransmitters, leading to an increase in their cytoplasmic concentration. This elevated cytoplasmic pool provides more substrate for the monoamine transporters to efflux out of the neuron.[5]

Direct Receptor Interactions

Certain classes of phenethylamines, especially the psychedelic "2C" family, act as direct agonists at specific neurotransmitter receptors.[11] The primary target for their hallucinogenic effects is the serotonin 2A (5-HT₂ₐ) receptor.[11][12] The affinity and functional activity at this receptor are highly dependent on the substitution patterns on the phenyl ring.[11]

Structure-Activity Relationships (SAR)

The specific pharmacological profile of a phenethylamine derivative is dictated by the nature and position of its chemical substituents. SAR studies are crucial for understanding how to modulate activity for desired therapeutic effects or to predict the pharmacology of new designer drugs.

-

Alpha (α) Methylation: Adding a methyl group to the α-carbon of the ethyl sidechain (as in amphetamine) blocks metabolism by MAO-B, significantly increasing the compound's potency and duration of action compared to its non-methylated parent (PEA).[3]

-

Beta (β) Ketone: The addition of a ketone at the β-position creates the cathinone class. This modification generally retains stimulant properties but can alter transporter selectivity.[3]

-

Ring Substitutions: The position and type of substituent on the phenyl ring are critical, especially for psychedelic activity. Methoxy groups at the 2 and 5 positions are a hallmark of the hallucinogenic 2C class.[13] Adding a bulky, lipophilic group (like bromine or iodine) at the 4-position often enhances potency at the 5-HT₂ₐ receptor.[12]

-

N-Substitution: Adding substituents to the amino group can drastically alter receptor affinity. For example, adding a 2-methoxybenzyl group to a 2C compound (creating an NBOMe) can increase its affinity for the 5-HT₂ₐ receptor by several orders of magnitude.[12]